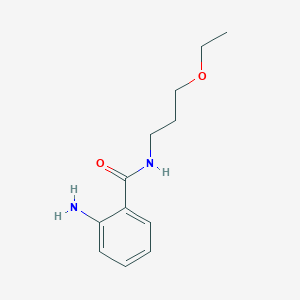

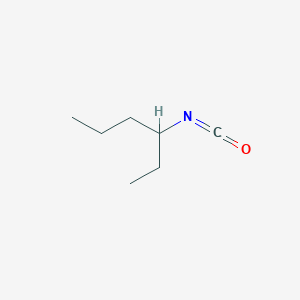

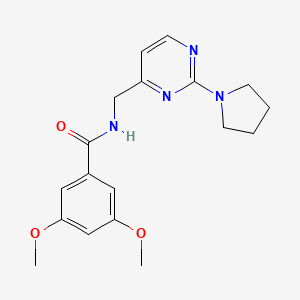

2-amino-N-(3-ethoxypropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-N-(3-ethoxypropyl)benzamide, also known as 2-AEB, is an organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. It is a derivative of benzamide, a type of amide, and has an amine group as its functional group. 2-AEB is a small molecule that has been studied for its ability to interact with proteins and other molecules, as well as its potential to act as a prodrug to enhance drug delivery. This article will discuss the synthesis method of 2-AEB, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

科学的研究の応用

Enzyme Inhibition : 2-amino-N-(3-ethoxypropyl)benzamide derivatives, specifically benzamides substituted in the 3-position, have been identified as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase (Purnell & Whish, 1980).

Neuroleptic Activity : Benzamides, including 2-amino-N-(3-ethoxypropyl)benzamide derivatives, have been synthesized and studied for their neuroleptic (antipsychotic) activities. Their inhibitory effects on apomorphine-induced stereotyped behavior in rats have been explored, with certain benzamides showing significant activity (Iwanami et al., 1981).

Synthesis of Diaryloxylated Benzoic Acids : The compound is used in copper-mediated selective mono- or diaryloxylation of benzamides, which provides a straightforward method for synthesizing mono- and diaryloxylated benzoic acids (Hao et al., 2014).

Antihypertensive Activity : Derivatives of 2-amino-N-(3-ethoxypropyl)benzamide have been synthesized and evaluated for their antihypertensive activity, demonstrating potential therapeutic applications (Cassidy et al., 1992).

Antiviral Activity : A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity, has been described. These compounds, derived from 2-amino-N-(3-ethoxypropyl)benzamide, demonstrate significant potential in antiviral therapy (Hebishy et al., 2020).

Metabolic Effects Study : The effects of benzamide derivatives on other metabolic processes like cell viability, glucose metabolism, and DNA synthesis have been studied, providing insights into their broader biological impact (Milam & Cleaver, 1984).

Molecular Synthesis : There's research on the high-yield synthesis of certain benzamide derivatives, indicating their utility in molecular and pharmaceutical synthesis (Bobeldijk et al., 1990).

Chemical Complexation : 2-amino-N-(3-ethoxypropyl)benzamide derivatives have been used in the complexation with manganese, providing insights into their potential applications in inorganic chemistry and materials science (Mitsuhashi et al., 2016).

Magnet Design : These compounds have been utilized in the design of metalloligands for creating single-molecule and single-chain magnets, demonstrating their potential in materials science and nanotechnology (Costes et al., 2010).

Pharmacological Properties : The pharmacological properties of benzamide derivatives, such as 2-amino-N-(3-ethoxypropyl)benzamide, have been reviewed, including their use in treating various conditions and their mechanism of action (Pinder et al., 2012).

特性

IUPAC Name |

2-amino-N-(3-ethoxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTOGYUOKHAHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-ethoxypropyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

amino}acetamide](/img/structure/B2737956.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2737972.png)